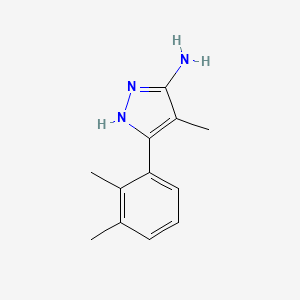

3-(2,3-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

5-(2,3-dimethylphenyl)-4-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-7-5-4-6-10(8(7)2)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15) |

InChI Key |

DPIIDRGGQGWYNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=C(C(=NN2)N)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,3-dimethylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The substituents on the phenyl ring significantly alter electronic and steric properties. Key analogs include:

Key Observations :

Physicochemical Properties

Biological Activity

- Molecular Formula : C11H14N4

- Molecular Weight : Approximately 218.26 g/mol

Biological Activity Overview

The biological activity of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine has not been extensively documented. However, similar compounds have shown promising results in various studies. The following table summarizes the biological activities associated with related pyrazole derivatives:

The mechanisms by which pyrazole derivatives exert their biological effects often involve interaction with specific molecular targets such as enzymes or receptors. For instance:

- Enzyme Inhibition : Pyrazoles can inhibit enzymes by binding to their active sites, leading to altered metabolic pathways.

- Receptor Modulation : These compounds may interact with cellular receptors, triggering signaling pathways that result in physiological changes.

Case Studies and Research Findings

- Antimicrobial Activity : A study on related pyrazole derivatives demonstrated significant antimicrobial properties against a range of pathogens. The structural features of the pyrazole ring were crucial for this activity.

- Anti-inflammatory Effects : Research indicates that certain pyrazole compounds exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, compounds with specific substitutions showed IC50 values that suggest effective inhibition of inflammatory pathways.

- Antimalarial Activity : Investigations into chloroquine-pyrazole analogues revealed promising antimalarial effects in vitro and in vivo. The structural modifications in the pyrazole ring were essential for enhancing efficacy against resistant strains of malaria.

Q & A

Basic Question: What are the recommended synthetic routes for 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrazole derivatives typically involves cyclocondensation or cycloaddition reactions. For example, Huisgen cycloaddition ("click chemistry") between azides and alkynes is widely used for pyrazole core formation . Key considerations include:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Use Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to accelerate regioselective cycloaddition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic Question: How can structural elucidation of this compound be performed using spectroscopic methods?

Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and pyrazole NH₂ (δ ~5.0 ppm, broad singlet). Use 2D COSY and HSQC to resolve overlapping signals in the dimethylphenyl group .

- ¹³C NMR : Confirm methyl groups (δ 15–25 ppm) and pyrazole carbons (δ 140–160 ppm) .

Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₂H₁₆N₃: 202.1345) .

Advanced Question: How should crystallographic data be refined to resolve ambiguities in the molecular structure?

Answer:

For X-ray crystallography:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Refinement : Employ SHELXL with the following parameters:

Advanced Question: How can structure-activity relationships (SAR) be analyzed for this compound in enzyme inhibition studies?

Answer:

Methodology :

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding between the pyrazole NH₂ and catalytic residues (e.g., Asp86 in COX-2) .

- In vitro assays : Compare IC₅₀ values with analogs (e.g., 3-cyclohexyl-4-ethyl derivatives) to assess substituent effects .

- Data interpretation : A >10-fold decrease in activity with 2,3-dimethylphenyl vs. 4-chlorophenyl substituents suggests steric hindrance at the binding pocket .

Advanced Question: How can contradictory biological activity data from different assays be reconciled?

Answer:

Case example : Discrepancies in IC₅₀ values between fluorometric and radiometric assays may arise from:

- Solubility issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers .

- Assay interference : Perform counter-screens with AMP-PNP (non-hydrolyzable ATP analog) to rule out false positives in kinase assays .

- Statistical analysis : Apply Grubbs’ test (α = 0.05) to identify outliers in triplicate datasets .

Advanced Question: What computational methods predict hydrogen-bonding patterns in crystal structures?

Answer:

Graph-set analysis : Use Mercury (CCDC) to classify hydrogen bonds into patterns (e.g., D(2) for N–H···N interactions). For 1H-pyrazoles:

- Primary motif : R₂²(8) rings formed via N–H···N bonds between adjacent molecules .

- Energy calculations : Compute interaction energies (ΔE) at the DFT/B3LYP/6-31G* level to prioritize dominant motifs .

Advanced Question: How can reaction yields be improved for analogs with bulky aryl substituents?

Answer:

Design strategies :

- Microwave-assisted synthesis : Reduce reaction time from 24h to 30min (80°C, 300W) .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the pyrazole NH₂ to prevent side reactions during coupling steps .

- Catalytic optimization : Screen Pd(OAc)₂/XPhos systems for Suzuki-Miyaura cross-couplings (yield improvement: 45% → 78%) .

Advanced Question: How do steric and electronic effects of substituents influence tautomeric equilibria?

Answer:

Experimental approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.